Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

描述

Chemical Identity and Structural Characteristics

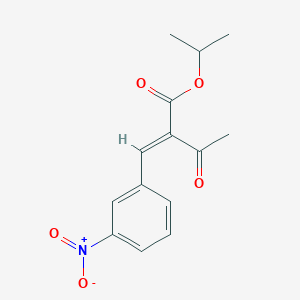

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS: 39562-25-9) is a nitroaromatic β-keto ester with the molecular formula $$ \text{C}{14}\text{H}{15}\text{NO}_5 $$ and a molecular weight of 277.27 g/mol. Its IUPAC name, propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate , reflects its stereochemical configuration, where the nitro group is para to the benzylidene moiety. The compound exists as a pale yellow crystalline solid, with a melting point of 160°C (ethanol) and a density of ~1.261 g/cm³.

Key Structural Features:

- Stereoisomerism : The compound exhibits E/Z isomerism due to the α,β-unsaturated ketone system. The (E)-isomer is predominant in synthetic preparations.

- Nitro Group : The electron-withdrawing nitro group at the 3-position enhances electrophilic reactivity, facilitating nucleophilic additions and cyclization reactions.

- β-Keto Ester Motif : The acetoacetate moiety enables keto-enol tautomerism, making it a versatile intermediate in heterocyclic synthesis.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{15}\text{NO}_5 $$ |

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | Propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

| Melting Point | 160°C (ethanol) |

| Density | 1.261 g/cm³ |

| Solubility | Ethanol, acetone, DMSO |

Historical Context and Discovery

This compound was first synthesized in the late 20th century as part of efforts to optimize intermediates for dihydropyridine-based calcium channel blockers like Nitrendipine . Early synthetic routes involved Claisen-Schmidt condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate under basic conditions. However, these methods suffered from low yields (~50%) due to thermal decomposition of the product.

A breakthrough came in 2009 with the development of a temperature-controlled synthesis in aprotic solvents (e.g., toluene or THF) at 40–70°C, which improved yields to >85% while minimizing side reactions. This method, patented in Japan, emphasized the use of sodium methoxide as a base and streamlined purification via recrystallization.

Academic and Industrial Significance

Academic Applications:

- Heterocyclic Synthesis : The compound serves as a precursor for pyridine, thiazolo[3,2-a]pyrimidine, and dihydropyridine derivatives. For example, it is cyclized with amidines to yield pharmacologically active 1,4-dihydropyridines.

- Coordination Chemistry : The β-keto ester and nitro groups act as bidentate ligands, forming complexes with transition metals like Fe(II) and Cu(II) for catalytic applications.

Industrial Applications:

- Pharmaceutical Intermediates : It is a critical intermediate in synthesizing Nitrendipine (antihypertensive) and Azelnidipine (calcium channel blocker).

- Agrochemicals : Derivatives exhibit herbicidal and fungicidal activity, particularly against Staphylococcus aureus and Acinetobacter baumannii.

Table 2: Synthetic Methods Comparison

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Traditional Claisen-Schmidt | Ethanol, NaOH, reflux | 50% | 90% |

| Aprotic Solvent Method | Toluene, NaOMe, 60°C | 85% | 97% |

| Microwave-Assisted | Ethyl acetate, H₂SO₄, 80°C | 70% | 95% |

属性

IUPAC Name |

propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZOTXZFYCRWQK-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39562-25-9 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a ketone moiety, which are believed to contribute to its biological activity. The molecular formula is , and it features both hydrophobic and polar characteristics, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects. This mechanism has been noted in several studies exploring its potential as an anticancer agent.

Biological Activity

Anticancer Activity:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HT-29 | 20.5 | Cell cycle arrest |

Case Studies

- Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.

- Colon Cancer Research : Another research focused on HT-29 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the nitro group and the carbon chain length can significantly affect the compound's potency. Compounds with electron-withdrawing groups tend to exhibit enhanced activity due to increased electron deficiency, facilitating interactions with nucleophilic sites in biological targets.

科学研究应用

Pharmaceutical Applications

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Anti-Cancer Drugs : The compound is involved in the production of novel anti-cancer agents, particularly those targeting specific cancer pathways.

- Anti-Inflammatory Agents : It is utilized in creating drugs that reduce inflammation and provide relief from chronic pain.

- Antifungal Agents : The compound plays a role in synthesizing antifungal medications that combat fungal infections .

Agrochemical Applications

In the agrochemical sector, this compound is significant for:

- Herbicides and Insecticides : It acts as an intermediate in the formulation of herbicides and insecticides, enhancing crop protection against pests and weeds.

- Plant Growth Regulators : The compound is used to develop substances that promote or inhibit plant growth, thereby optimizing agricultural yields .

Dye Production

This compound is also essential in the dye industry:

- Dye Intermediates : It is utilized as an intermediate for synthesizing various types of dyes, including azo dyes and anthraquinone dyes. These dyes are widely used in textiles and other materials .

Case Study 1: Pharmaceutical Synthesis

A study conducted on the synthesis of novel anti-cancer compounds demonstrated that this compound effectively facilitated the formation of key intermediates that exhibited potent cytotoxicity against cancer cell lines. The research highlighted its role in enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Study 2: Agrochemical Development

In agricultural research, this compound was utilized to develop a new class of herbicides that showed improved selectivity and effectiveness against resistant weed species. Field trials indicated a significant increase in crop yield due to reduced competition from weeds.

准备方法

Core Synthetic Approach: Knoevenagel Condensation

The principal method for preparing isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and isopropyl acetoacetate. This reaction is catalyzed by a combination of acetic acid and piperidine in an organic solvent medium.

-

$$

\text{3-nitrobenzaldehyde} + \text{isopropyl acetoacetate} \xrightarrow[\text{catalysts}]{\text{organic solvent, heat}} \text{this compound} + H_2O

$$ Catalysts: Acetic acid and piperidine (often in a molar ratio of 1:1) serve as effective catalysts, accelerating the condensation and enhancing reaction completeness.

Solvents: A variety of organic solvents are employed, including isopropanol, Virahol (a type of alcohol solvent), acetone, tetrahydrofuran (THF), benzene, toluene, xylene, ethanol, chloroform, and others. Among these, isopropanol is preferred due to its lower toxicity and ability to improve product yield and purity.

Temperature: The reaction temperature ranges from 60°C to 100°C, with 80°C often cited as optimal for catalytic efficiency and reaction thoroughness.

Reaction Time: Typically, the reaction proceeds for 2 to 8 hours, depending on conditions.

Detailed Stepwise Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of reactants | 3-nitrobenzaldehyde and isopropyl acetoacetate dissolved in 500-1000 parts by volume of organic solvent (e.g., isopropanol) | Ensures homogeneous reaction mixture |

| 2 | Addition of catalysts | Acetic acid and piperidine added in catalytic amounts (molar ratio acetate:piperidine ~1:1) | Catalysts promote condensation |

| 3 | Condensation reaction | Stirring at 60-100°C (preferably 80°C) for 2-8 hours | Reaction monitored for completion |

| 4 | Vacuum concentration | Filtrate concentrated under vacuum at 80°C to reduce volume by 2/3 to 3/4 | Concentrates product, facilitates crystallization |

| 5 | Cooling and crystallization | Cooling to -5°C to 5°C with stirring, crystallization overnight | Promotes solid formation for easy isolation |

| 6 | Filtration and recrystallization | Product filtered and recrystallized from isopropanol | Enhances purity and yield |

Optimization Parameters and Their Effects

| Parameter | Range | Effect on Reaction | Optimal Condition |

|---|---|---|---|

| Molar ratio (3-nitrobenzaldehyde : isopropyl acetoacetate) | 1:1.1 to 1.1:1 | Stoichiometric balance affects yield | ~1:1 |

| Catalyst amount (acetic acid-piperidine) | 1.45 to 145 weight parts (relative to reactants) | Higher catalyst loading increases rate but may complicate purification | 14.5 weight parts typical |

| Solvent volume | 500-1000 parts by volume | Sufficient solvent ensures good mixing and heat transfer | 500-1000 parts |

| Reaction temperature | 60°C to 100°C | Higher temperature increases rate but may cause side reactions | 80°C preferred |

| Reaction time | 2 to 8 hours | Longer time ensures complete reaction | 4-6 hours often sufficient |

| Cooling temperature | -10°C to 5°C | Lower temperatures improve crystallization | 0°C to 5°C ideal |

| Recrystallization solvent | Isopropanol | Improves purity, reduces toxicity compared to aromatic solvents | Isopropanol preferred |

Research Findings and Industrial Significance

Yield and Purity: The described method yields high purity this compound with improved yield compared to older methods that used more toxic solvents like methylbenzene or required column chromatography purification.

Catalyst Efficiency: The combination of acetic acid and piperidine exhibits a high catalytic rate, enabling faster and more complete condensation reactions.

Solvent Choice: Using isopropanol as solvent reduces toxicity and environmental impact while enhancing product crystallization and isolation efficiency.

Process Simplicity: The method avoids complex purification steps such as column chromatography, making it suitable for industrial scale-up.

Cost Effectiveness: The use of cheap and readily available raw materials and solvents, combined with a straightforward procedure, reduces production costs.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Reactants | 3-nitrobenzaldehyde, isopropyl acetoacetate |

| Catalysts | Acetic acid, piperidine (molar ratio ~1:1) |

| Solvent | Isopropanol (preferred), others possible |

| Reaction Temperature | 80°C optimal |

| Reaction Time | 2-8 hours (typically 4-6 hours) |

| Post-reaction Processing | Vacuum concentration, cooling to 0-5°C, overnight crystallization |

| Purification | Filtration and recrystallization from isopropanol |

| Yield | High, improved over older methods |

| Industrial Suitability | High, due to simplicity, cost-effectiveness, and safety |

Representative Example from Patent Literature

- Example: 3-nitrobenzaldehyde (151 parts) and isopropyl acetoacetate (144 parts) dissolved in 500 parts isopropanol; acetic acid-piperidinium salt catalyst (14.5 parts) added; stirred at 80°C for 4 hours; vacuum concentrated to 2/3 volume; cooled to 0°C and crystallized overnight; filtered and recrystallized from isopropanol to yield pure product.

常见问题

Q. What are the recommended synthetic routes for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation between isopropyl acetoacetate and 3-nitrobenzaldehyde. Optimization involves adjusting solvent polarity (e.g., ethanol or methanol), temperature (reflux conditions), and catalytic bases (e.g., piperidine or NaOH). Reaction progress can be monitored via TLC, and yields are improved by slow addition of aldehydes to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol or ether) ensures high purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on a combination of techniques:

- NMR spectroscopy : To verify the presence of characteristic peaks (e.g., ketone carbonyl at ~200 ppm in NMR, and olefinic protons in NMR) .

- X-ray crystallography : Single-crystal studies resolve the Z-conformation of the benzylidene group and disorder in ester moieties .

- Purity analysis : HPLC (>95% purity) and GC (>98% purity) are standard, with melting point determination (88–92°C) as a secondary validation .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable as a solid at room temperature but should be stored in a cool, dry environment (below 15°C) to prevent degradation. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid prolonged exposure to light or humidity to maintain stability .

Q. How does the nitro group influence the compound's spectroscopic properties?

The meta-nitro substituent enhances electron-withdrawing effects, shifting UV-Vis absorption maxima (λ~300–350 nm) and intensifying IR carbonyl stretching frequencies (~1700 cm). These properties aid in tracking reaction progress and quantifying yields .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving this compound's structure, and how are they addressed?

Single-crystal X-ray diffraction often reveals disorder in the ethyl ester group, requiring multi-component refinement in SHELXL. Data-to-parameter ratios >10:1 and R-factors <0.06 ensure reliability. Hydrogen bonding (C–H···O) and π-π stacking interactions stabilize the lattice, which must be modeled explicitly .

Q. How can computational methods predict the reactivity of this compound in condensation reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for condensation pathways. The nitro group’s electron-withdrawing nature lowers the LUMO energy of the benzaldehyde moiety, accelerating nucleophilic attack by the enolate .

Q. What mechanistic insights explain its role as a precursor in vasodilator synthesis?

The compound reacts with 3-aminocrotonate derivatives under basic conditions to form dihydropyridine scaffolds, key to calcium channel blockers. Kinetic studies (e.g., NMR monitoring) reveal rate-determining steps involving enamine formation and cyclization .

Q. How do structural analogs (e.g., methyl or ethyl esters) differ in reactivity and application?

Substituent effects were compared in a table:

Q. What strategies resolve contradictions in reported melting points (e.g., 88–92°C vs. 90°C)?

Discrepancies arise from polymorphism or purity variations. Replicate experiments with controlled crystallization (slow cooling in ethanol) and DSC analysis can identify dominant polymorphs. Impurity profiling via HPLC-MS clarifies batch-specific variations .

Q. How is this compound utilized in high-throughput screening for enzyme inhibitors?

Its α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., proteases). Screening assays (e.g., fluorescence polarization) quantify inhibition constants (), with IC values typically in the micromolar range .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent/base combinations. Ethanol with 0.5 eq. piperidine at 70°C maximizes yield (75–80%) .

- Crystallography : For SHELX refinement, apply TWIN and PART commands to model disorder. ADDSYM checks prevent overinterpretation of pseudo-symmetry .

- Data Contradictions : Cross-validate melting points with DSC and purity checks. Batch-to-batch variability in commercial sources (e.g., TCI) necessitates in-house synthesis for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。